1-[1-(Methylamino)cyclopentyl]propan-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of new pharmaceuticals and chemical intermediates.
The compound can be synthesized through various chemical pathways, primarily involving cyclopentanone and methylamine as starting materials. The synthesis typically yields a product that can be utilized in further chemical reactions or as a building block for more complex molecules.
1-[1-(Methylamino)cyclopentyl]propan-1-one is classified under the category of organic compounds, specifically within the subcategory of amines and ketones. Its unique structure allows it to participate in various organic reactions, making it a valuable compound in synthetic organic chemistry.
The synthesis of 1-[1-(Methylamino)cyclopentyl]propan-1-one involves several key steps:
This synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while bases like sodium hydroxide or potassium carbonate facilitate the propargylation process.
The molecular structure of 1-[1-(Methylamino)cyclopentyl]propan-1-one can be represented by its IUPAC name and structural formulas:
Property | Value |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
InChI | InChI=1S/C9H13NO/c1-3-8(11)9(10-2)6-4-5-7-9/h1,10H,4-7H2,2H3 |
The structural features include a cyclopentyl ring and a propargyl group attached to the carbonyl carbon, which contribute to its reactivity and potential applications.
1-[1-(Methylamino)cyclopentyl]propan-1-one participates in various chemical reactions:
Reagents commonly used in these reactions include organic solvents like dichloromethane and bases such as sodium hydroxide. Catalysts like palladium on carbon may also be employed to facilitate certain reactions.
The mechanism of action for 1-[1-(Methylamino)cyclopentyl]propan-1-one largely depends on its interactions with biological targets. The presence of the methylamino group suggests potential activity at neurotransmitter receptors, which may influence pharmacological effects. Studies indicate that similar compounds exhibit varying degrees of activity based on their structural modifications.
The physical properties of 1-[1-(Methylamino)cyclopentyl]propan-1-one include:
The chemical properties include:
1-[1-(Methylamino)cyclopentyl]propan-1-one has potential applications in:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: